2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one
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Overview
Description
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one: is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde, phenylacetic acid, and thiourea.
Formation of Intermediate: The initial step involves the condensation of 4-methoxybenzaldehyde with phenylacetic acid to form 2-(4-methoxyphenyl)-2-oxoethyl acetate.
Cyclization: The intermediate is then reacted with thiourea under acidic conditions to form the pyrimidine ring, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure: Control of reaction temperature and pressure to optimize conditions.
Chemical Reactions Analysis
Types of Reactions
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-phenylpyrimidin-4(3H)-one involves interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological pathways.
Pathways: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-methylpyrimidin-4(3H)-one
- 2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-6-ethylpyrimidin-4(3H)-one
Uniqueness
- Structural Differences : The presence of the phenyl group at the 6-position of the pyrimidine ring distinguishes it from similar compounds.
- Biological Activity : The unique substitution pattern may confer distinct biological activities, making it a valuable compound for further research.
Properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-15-9-7-14(8-10-15)17(22)12-25-19-20-16(11-18(23)21-19)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTDMDBQNNAZCF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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